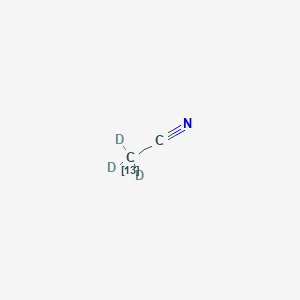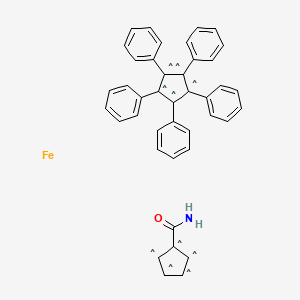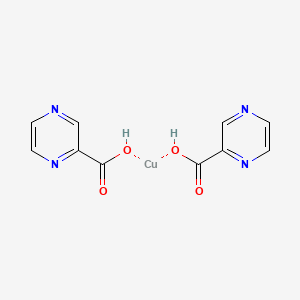
Antimony(III) n-butoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony(III) n-butoxide, also known as tributoxystibine, is an organometallic compound. It plays a crucial role in various applications due to its unique properties. Let’s explore further.
Vorbereitungsmethoden
Synthesewege::
- Antimon(III)-n-butoxid kann durch die Reaktion von Antimon(III)-chlorid (SbCl₃) mit n-Butanol (C₄H₉OH) synthetisiert werden.
- Die Reaktion verläuft wie folgt:
SbCl3+3C4H9OH→Sb(OC4H9)3+3HCl
- Die industrielle Produktion beinhaltet typischerweise kontrollierte Reaktionen zwischen Antimonverbindungen und Butanol unter bestimmten Bedingungen.
Analyse Chemischer Reaktionen
Antimon(III)-n-butoxid durchläuft verschiedene Reaktionen:
Hydrolyse: Reagiert mit Wasser unter Bildung von Antimonhydroxid und Butanol.
Oxidation und Reduktion: Nimmt an Redoxreaktionen teil.
Substitution: Kann die Butoxidliganden durch andere Liganden ersetzen.
Polymerisation: Bildet Koordinationspolymere.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Wasser, saure oder basische Bedingungen.
Oxidation: Oxidationsmittel (z. B. Wasserstoffperoxid).
Reduktion: Reduktionsmittel (z. B. Natriumborhydrid).
Substitution: Andere Liganden (z. B. Halogenide).
Polymerisation: Verschiedene Metallsalze.
Wichtige Produkte:
- Hydrolyse: Antimonhydroxid.
- Oxidation: Antimonoxide.
- Substitution: Verschiedene Antimonkomplexe.
Wissenschaftliche Forschungsanwendungen
Antimon(III)-n-butoxid findet Anwendung in:
Chemie: Als Katalysator in der organischen Synthese.
Biologie: In Studien zu Antimon-basierten Medikamenten.
Medizin: Untersucht auf potenzielle Antitumor-Eigenschaften.
Industrie: Wird in Beschichtungen und Oberflächenmodifikationen verwendet.
5. Wirkmechanismus
Der genaue Mechanismus ist noch Gegenstand aktueller Forschung. Es ist wahrscheinlich, dass Wechselwirkungen mit Zellbestandteilen stattfinden, die sich auf Wege in Bezug auf Zellwachstum und -überleben auswirken.
Wirkmechanismus
The exact mechanism remains an active area of research. it likely involves interactions with cellular components, affecting pathways related to cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Obwohl Antimon(III)-n-butoxid aufgrund seiner Butoxidliganden einzigartig ist, gibt es ähnliche Verbindungen, darunter:
- Antimon(III)-ethoxid (Sb(OEt)₃)
- Antimon(III)-isopropoxid (Sb(OiPr)₃)
- Antimon(III)-methoxid (Sb(OMe)₃)
Diese Verbindungen teilen einige Eigenschaften, unterscheiden sich jedoch in den Liganden und der Reaktivität.
Denken Sie daran, dass diese Informationen auf verfügbaren Daten basieren und weitere Forschung möglicherweise zusätzliche Erkenntnisse liefern kann.
Eigenschaften
Molekularformel |
C12H27O3Sb |
|---|---|
Molekulargewicht |
341.10 g/mol |
IUPAC-Name |
tributyl stiborite |
InChI |
InChI=1S/3C4H9O.Sb/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 |
InChI-Schlüssel |
YGBFTDQFAKDXBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCO[Sb](OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


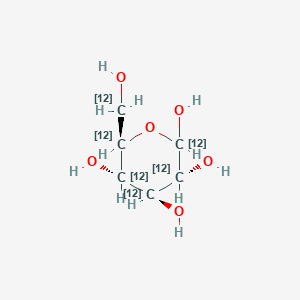
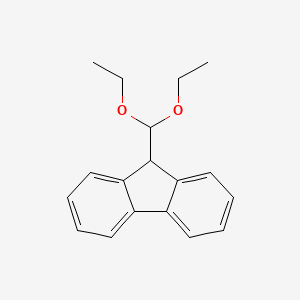
![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)
![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)

